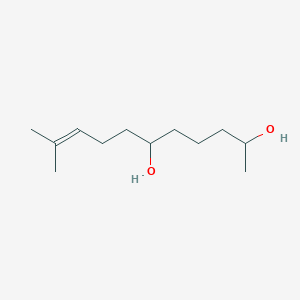![molecular formula C39H49N B14294169 N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline CAS No. 113236-17-2](/img/structure/B14294169.png)
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is an organic compound that features a pyrene moiety attached to a long alkyl chain, which is further connected to an aniline group with two methyl substituents. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the functional versatility of aniline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-pyrenylmagnesium bromide to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated aromatic compounds.
科学的研究の応用
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
作用機序
The mechanism by which N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline exerts its effects involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the aniline group can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar structure but lacks the long alkyl chain.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains phenyl groups instead of methyl groups on the aniline nitrogen.
Uniqueness
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is unique due to the presence of the long alkyl chain, which enhances its solubility and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and expands its range of applications.
特性
CAS番号 |
113236-17-2 |
|---|---|
分子式 |
C39H49N |
分子量 |
531.8 g/mol |
IUPAC名 |
N,N-dimethyl-4-(15-pyren-1-ylpentadecyl)aniline |
InChI |
InChI=1S/C39H49N/c1-40(2)36-28-21-31(22-29-36)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-32-23-24-35-26-25-33-19-16-20-34-27-30-37(32)39(35)38(33)34/h16,19-30H,3-15,17-18H2,1-2H3 |
InChIキー |
SIKRSRPKYRPMNB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
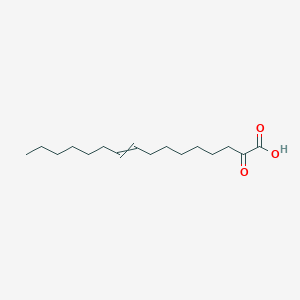
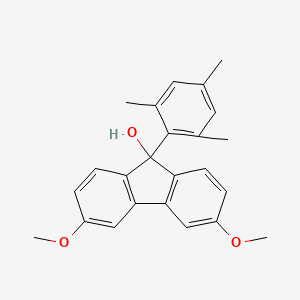

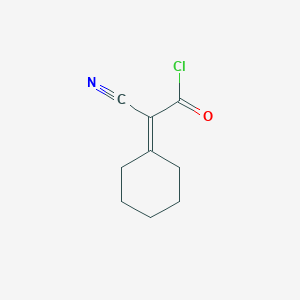
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
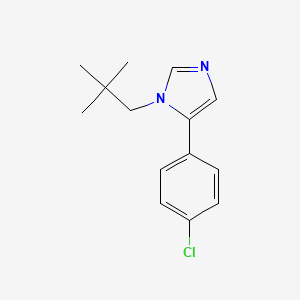
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)

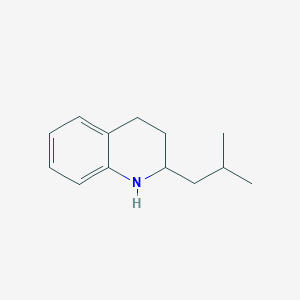
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
